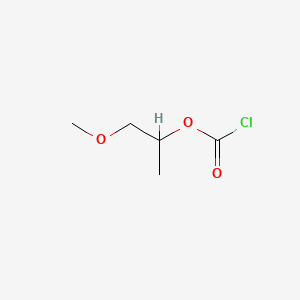
1-Methyl-2-methoxyethyl chloroformate
概要
説明
Synthesis Analysis
The synthesis of N-methoxy-N-methylamides, closely related to the structure of interest, involves the reaction of carboxylic acids with N,O-dimethylhydroxylamine hydrochloride, utilizing trichloromethyl chloroformate and triethylamine, highlighting a method that could be adapted for 1-Methyl-2-methoxyethyl chloroformate (Kim et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds related to 1-Methyl-2-methoxyethyl chloroformate has been analyzed through various spectroscopic techniques. For example, (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol's structure was elucidated using FT-IR, (1)H NMR, (13)C NMR, and UV-vis spectroscopy, offering insights into the structural characterization of similar compounds (Unver et al., 2009).
Chemical Reactions and Properties
Chloro-methoxy-carbene's formation from diazirines and its reactivity with alcohols to produce alkyl formates illustrate the reactivity of chloro-methoxy compounds. These reactions emphasize the versatility and reactivity of 1-Methyl-2-methoxyethyl chloroformate's structural analogs (Smith & Stevens, 1979).
Physical Properties Analysis
The photolysis of methyl chloroformate, a related compound, at 193.3 nm leads to the formation of methoxy carbonyl radicals. This process, relevant to the understanding of 1-Methyl-2-methoxyethyl chloroformate's physical behavior, showcases the compound's photoreactivity and the potential for studying its physical properties under various conditions (Bell et al., 2007).
Chemical Properties Analysis
The efficient synthesis of methyl 2-(ethynyl)alk-2(E)-enoates from 2-(methoxycarbonyl)-2,3-allenols demonstrates the chemical versatility and the range of reactions that can involve 1-Methyl-2-methoxyethyl chloroformate or its related compounds. This showcases the compound's utility in organic synthesis and its potential for functional group transformations (Deng et al., 2009).
科学的研究の応用
Photolytic Studies and Atmospheric Chemistry
1-Methyl-2-methoxyethyl chloroformate is explored for its photolytic characteristics and relevance in atmospheric chemistry. The study by Bell et al. (2007) focused on the methoxy carbonyl radical formed via photolysis of methyl chloroformate, highlighting its potential in combustion and atmospheric reactions. The research identified two C-Cl bond fission channels leading to ground- and excited-state methoxy carbonyl radicals, which play a significant role in atmospheric chemistry dynamics (Bell et al., 2007).
Unimolecular Dissociation Studies
In related research, McCunn et al. (2006) delved into the unimolecular dissociation of the methoxycarbonyl (CH3OCO) radical, again produced from methyl chloroformate photolysis. This work provides insights into reaction pathways and product channels relevant to the CH3O + CO reaction, contributing to the understanding of atmospheric chemical processes (McCunn et al., 2006).
Solvolysis Mechanism Exploration
D’Souza et al. (2012) used linear free energy relationships to study the solvolysis of chloroformate esters, including analogs of 1-methyl-2-methoxyethyl chloroformate. This research helps in understanding the solvolysis mechanisms and the impact of various substituents on reaction rates, which is crucial for designing better reactants in synthetic organic chemistry (D’Souza et al., 2012).
Optical Properties in Material Science
The synthesis and investigation of aluminum and zinc quinolates incorporating styryl substituents related to 1-methyl-2-methoxyethyl chloroformate by Barberis and Mikroyannidis (2006) explored the material's optical properties. Such studies contribute to the development of materials with specific photoluminescence characteristics for applications in electronics and photonics (Barberis & Mikroyannidis, 2006).
Environmental Impact and Emission Studies
Research by Reimann et al. (2005) and Krol et al. (2003) on methyl chloroform emissions in Europe has implications for understanding the environmental impact of chloroformate compounds. These studies offer insights into the atmospheric concentrations of ozone-depleting substances and their effect on global and regional air quality (Reimann et al., 2005; Krol et al., 2003).
作用機序
Target of Action
1-Methyl-2-methoxyethyl chloroformate is a chemical reagent used in organic synthesis. Its primary targets are tertiary N-methyl alkaloids . These alkaloids are nitrogen-containing compounds of plant origin possessing remarkable pharmacological and physiological activity .
Mode of Action
The compound interacts with its targets through a process known as N-demethylation . This is a useful chemical transformation in organic synthesis which has particular importance in the field of alkaloid chemistry . The compound is used in the removal of an N-methyl group from tertiary N-methyl alkaloids .
Biochemical Pathways
The affected biochemical pathway involves the transformation of tertiary N-methyl alkaloids. The compound is used in the N-demethylation of these alkaloids, which is a key step in the synthesis of various pharmaceuticals .
Result of Action
The result of the compound’s action is the transformation of tertiary N-methyl alkaloids into demethylated products. This transformation is crucial in the synthesis of various pharmaceuticals .
Action Environment
Chloroformates, including 1-Methyl-2-methoxyethyl chloroformate, hydrolyze in water or moist air to produce a parent alcohol or mercaptan compound, hydrogen chloride, and carbon dioxide . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as humidity and temperature .
Safety and Hazards
特性
IUPAC Name |
1-methoxypropan-2-yl carbonochloridate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-4(3-8-2)9-5(6)7/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNJVBZJWSGGMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)OC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-methoxyethyl chloroformate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

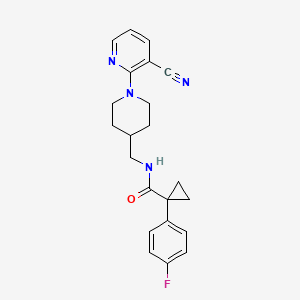
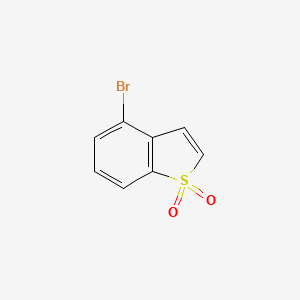
![N-([2,4'-bipyridin]-3-ylmethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2480083.png)
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzofuran-2-carboxamide](/img/structure/B2480085.png)

![5-methyl-2-(phenylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B2480087.png)
![2-ethoxy-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}naphthalene-1-carboxamide](/img/structure/B2480089.png)
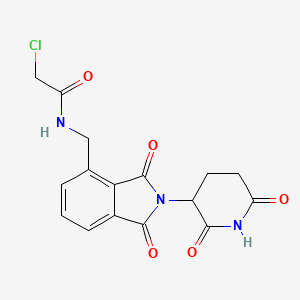


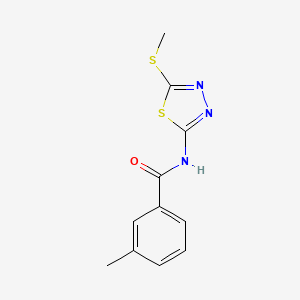
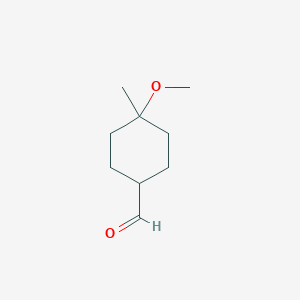
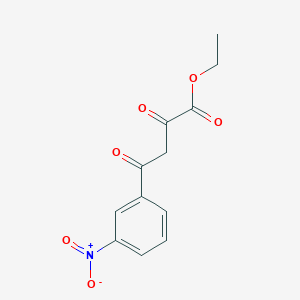
![(Z)-ethyl 1-butyl-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2480103.png)